molecular formula C16H21FN6 B2933105 4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine CAS No. 2306530-21-0

4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine

Cat. No.: B2933105
CAS No.: 2306530-21-0
M. Wt: 316.384
InChI Key: KVPPHDKUYYQFGW-UHFFFAOYSA-N
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Description

4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biochemistry, particularly in the structure of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine typically involves multiple steps, starting from basic pyrimidine derivatives. One common method involves the reaction of 4-chloro-6-ethyl-5-fluoropyrimidine with piperazine under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like chloroform (CHCl₃) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom .

Mechanism of Action

The mechanism of action of 4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, fluorine, and piperazine groups makes it a versatile compound for various applications in medicinal chemistry and biological research .

Properties

IUPAC Name

4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN6/c1-4-13-14(17)16(21-10-19-13)23-7-5-22(6-8-23)15-11(2)12(3)18-9-20-15/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPPHDKUYYQFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC=NC(=C3C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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